molecular formula C9H16ClN3O2 B2640895 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride CAS No. 2125660-81-1

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride

Cat. No.: B2640895
CAS No.: 2125660-81-1
M. Wt: 233.7
InChI Key: WYGQYUULKSTQIW-UHFFFAOYSA-N
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Description

The compound “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,2,4-oxadiazole ring is a common feature in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including the 3-methyl variant, has been a subject of interest in medicinal chemistry . Various synthetic strategies have been developed, but the specific synthesis process for “this compound” is not explicitly mentioned in the available literature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring. This ring structure is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The specific arrangement of these atoms in the ring structure can influence the properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound, 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride, is involved in various synthetic pathways, demonstrating its utility in the preparation of heterocyclic compounds with potential biological activities. For instance, the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl)-1,2,4-oxadiazol-3-yl]-4H-chromones highlights the compound's role in generating chromone derivatives through reactions with different amines such as pyrrolidine, piperidine, and morpholine, yielding compounds with varied potential applications in medicinal chemistry (Rao, Reddy, Jyotsna, & Sait, 2014).

Biological Activities and Applications

The compound's derivatives have been explored for their biological activities, such as antibacterial and antifungal properties. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown to exhibit moderate to significant activity against Gram-negative and Gram-positive bacteria, underscoring their potential in antimicrobial therapy (Khalid et al., 2016).

Additionally, the compound's framework is utilized in the synthesis of novel derivatives with antimicrobial activity. Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been reported as potential drug candidates, demonstrating the compound's versatility in drug discovery, particularly for the treatment of Alzheimer’s disease (Rehman et al., 2018).

Safety and Hazards

The safety and hazards associated with “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride” are not explicitly mentioned in the available literature .

Future Directions

The future directions for research on “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in 1,2,4-oxadiazoles in medicinal chemistry, there may be potential for this compound in drug discovery .

Properties

IUPAC Name

3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-7-11-8(14-12-7)5-9(13)3-2-4-10-6-9;/h10,13H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGQYUULKSTQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2(CCCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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